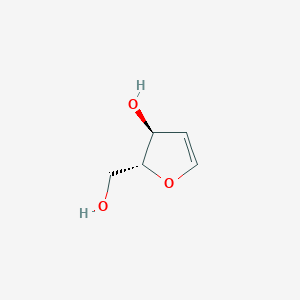

1,4-Anhydro-2-deoxy-D-erythro-pent-1-enitol

Description

1,4-Anhydro-2-deoxy-D-erythro-pent-1-enitol (hereafter referred to as the compound) is a furanoid glycal derivative characterized by a five-membered ring structure with a double bond at the C1 position and a hydroxyl group at the C3 position. Its synthesis was first reported by Daves et al. in 1985 via desilylation of protected ribolactone derivatives . The compound serves as a critical intermediate in the synthesis of 2'-deoxy-C-nucleosides, particularly when cross-coupled with iodoheterocycles . Its ribofuranoid glycal structure enables regioselective glycosylation, yielding α- or β-C-nucleosides depending on reaction conditions .

Propriétés

IUPAC Name |

(2R,3S)-2-(hydroxymethyl)-2,3-dihydrofuran-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c6-3-5-4(7)1-2-8-5/h1-2,4-7H,3H2/t4-,5+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGOSIWMWLVSBIC-CRCLSJGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(C1O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CO[C@@H]([C@H]1O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00914330 | |

| Record name | 1,4-Anhydro-2-deoxypent-1-enitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00914330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96761-00-1 | |

| Record name | Ribal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096761001 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Anhydro-2-deoxypent-1-enitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00914330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Activité Biologique

1,4-Anhydro-2-deoxy-D-erythro-pent-1-enitol, also known as D-ribal, is a glycal derivative of ribose that has garnered attention due to its unique structural properties and potential biological activities. This compound is characterized by an anhydro structure that influences its reactivity and interactions in biological systems. Recent studies have explored its synthesis, molecular recognition capabilities, and implications in various biological contexts.

The synthesis of 1,4-anhydro-2-deoxy-D-erythro-pent-1-enitol typically involves several chemical transformations starting from ribose derivatives. For instance, the compound can be synthesized via a series of acylation and bromination reactions, followed by hydrolysis and crystallization processes . The synthetic pathways often yield varying degrees of purity and structural isomers, which can affect subsequent biological evaluations.

Molecular Recognition

Research indicates that 1,4-anhydro-2-deoxy-D-erythro-pent-1-enitol can participate in molecular recognition processes, particularly in the formation of stable DNA triple helices. This property is significant for applications in gene regulation and therapeutic interventions targeting nucleic acid structures .

Antiviral and Antitumor Potential

The compound has been evaluated for its antiviral and antitumor activities. Studies have shown that glycal derivatives possess the ability to inhibit viral replication and induce apoptosis in cancer cells. The mechanism appears to involve interference with nucleic acid metabolism, potentially through the inhibition of key enzymes involved in nucleotide synthesis .

Study 1: Antiviral Activity

A study conducted by researchers at the National University of Singapore demonstrated that 1,4-anhydro-2-deoxy-D-erythro-pent-1-enitol exhibited significant antiviral activity against certain strains of viruses. The compound was found to disrupt viral RNA synthesis, leading to reduced viral loads in infected cell cultures .

Study 2: Antitumor Effects

In another investigation focusing on cancer treatment, the compound was tested against various tumor cell lines. Results indicated that D-ribal induced cell cycle arrest and apoptosis in a dose-dependent manner. The study highlighted its potential as a lead compound for developing new anticancer agents .

Data Table: Biological Activities of 1,4-Anhydro-2-deoxy-D-erythro-pent-1-enitol

| Activity | Effect | Reference |

|---|---|---|

| Antiviral | Inhibition of viral replication | |

| Antitumor | Induction of apoptosis | |

| Molecular recognition | Formation of stable DNA triplexes |

The biological activities of 1,4-anhydro-2-deoxy-D-erythro-pent-1-enitol can be attributed to its structural features that facilitate interactions with biological macromolecules. Its ability to form hydrogen bonds and hydrophobic interactions with nucleic acids enhances its efficacy as a molecular recognition agent. Furthermore, its anhydro configuration may allow it to mimic natural substrates involved in nucleic acid metabolism, thereby exerting inhibitory effects on relevant enzymes .

Applications De Recherche Scientifique

Synthesis of Nucleosides

One of the primary applications of 1,4-Anhydro-2-deoxy-D-erythro-pent-1-enitol is in the synthesis of nucleosides. This compound serves as a precursor for the production of 2'-deoxy-C-nucleosides through cross-coupling reactions with various iodoheterocycles. The resulting nucleosides have potential therapeutic applications, particularly in antiviral and anticancer therapies .

Case Study: Nucleoside Synthesis

In a study by Daves et al. (1990), 1,4-Anhydro-2-deoxy-D-erythro-pent-1-enitol was utilized to synthesize modified nucleosides that exhibited enhanced biological activity compared to their natural counterparts. The research demonstrated that derivatives synthesized from this compound showed improved efficacy against viral infections, highlighting its importance in drug development .

Glycal Synthesis

The compound is also involved in synthesizing various glycal derivatives. Glycals are essential intermediates in carbohydrate chemistry and are used to produce glycosides and other complex carbohydrates. The synthesis of 1,4-Anhydro-2-deoxy-D-erythro-pent-1-enitol allows for the formation of diverse glycal structures that can be further modified for specific applications .

Table: Comparison of Glycal Derivatives

| Glycal Derivative | Yield (%) | Application |

|---|---|---|

| 3,5-di-O-benzoyl-2-deoxy-D-erythro-pent-1-enitol | 75% | Antiviral agents |

| 3-O-derivatized 5-hydroxy glycals | 90% | Anticancer agents |

| 2,3-O-isopropylidene-D-ribofuranose | 60% | Carbohydrate-based vaccines |

Pharmaceutical Applications

The pharmaceutical industry leverages 1,4-Anhydro-2-deoxy-D-erythro-pent-1-enitol for developing new drugs. Its derivatives have shown promise in treating various diseases due to their structural similarity to naturally occurring nucleosides. For instance, research has indicated that certain derivatives possess antiviral properties against HIV and other viruses .

Recent studies have investigated the biological activity of compounds derived from 1,4-Anhydro-2-deoxy-D-erythro-pent-1-enitol. These studies focus on understanding how modifications to the structure influence biological interactions and efficacy.

In a publication by Mayer et al. (2003), several derivatives were tested for their cytotoxicity against cancer cell lines. The results indicated that modifications at specific positions led to increased potency, suggesting potential pathways for drug design .

Comparaison Avec Des Composés Similaires

3,5-O-Protected Derivatives

The 3,5-bis-O-(t-butyldimethylsilyl) derivative (CAS: 173327-56-5) exhibits enhanced stability and reactivity in cross-coupling reactions due to steric protection of hydroxyl groups. This derivative exclusively forms α-C-nucleosides when coupled with iodinated heterocycles, contrasting with the parent compound, which yields mixed α/β products .

5-O-Trityl Derivative (CAS: 95049-01-7)

The 5-O-trityl-substituted analog (C26H28O5) demonstrates improved solubility in organic solvents, facilitating chromatographic purification. The bulky trityl group directs regioselectivity during glycosylation, favoring C1 coupling over competing side reactions .

Stereochemical Variants

D-erythro vs. D-threo Isomers

Comparison of Boc-protected erythro (2.1d) and threo (2.1e) isomers reveals distinct NMR profiles (e.g., δ 5.34–5.25 ppm for erythro vs. unresolved signals for threo) and optical rotations ([α]D²² = +21.8 vs. undetermined). These differences highlight the impact of stereochemistry on physical properties and synthetic utility .

Functional Group Modifications

Phosphorylated Derivative (MM7)

The phosphorylated analog (C13H19O7P) introduces a charged phosphate group at C5, enhancing water solubility. This modification is pivotal for biological applications, such as nucleotide prodrugs or enzyme substrate analogs .

Acetylated Derivatives

Fully acetylated analogs (e.g., 1,5-anhydro-2-deoxypent-1-enitols) exhibit altered conformational preferences. DFT studies indicate that acetyl groups stabilize chair-like conformations, whereas unprotected derivatives adopt envelope conformations .

Comparative Data Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.